molecular formula C20H28N2O5 B13063169 Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13063169
M. Wt: 376.4 g/mol
InChI Key: AEUXCDMHVQBTCJ-ULQDDVLXSA-N
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Description

Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS: 1341039-68-6) is a bicyclic pyrrolidine derivative with a hexahydropyrano[3,2-b]pyrrole core. Its structure features a tert-butyl carbamate group at position 1 and a benzyloxycarbonyl (Cbz) protected amine at position 3 .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (3S,3aS,7aS)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m0/s1

InChI Key

AEUXCDMHVQBTCJ-ULQDDVLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1CCCO2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrano[3,2-b]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrole Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of the tert-butyl, benzyloxycarbonyl, and amino groups through various organic reactions such as nucleophilic substitution, protection-deprotection strategies, and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scale-Up of Cyclization Reactions: Using large-scale reactors and optimized conditions to ensure efficient formation of the pyrrole core.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions characteristic of its structural components:

Functional Group Reaction Type Conditions Product/Application
Benzyloxycarbonyl (Cbz)HydrogenolysisH₂/Pd-C in ethanol or methanolDeprotection to free amine
tert-Butyl carbamateAcidolysisTFA or HCl in dichloromethaneCleavage to secondary amine
Pyranopyrrole frameworkElectrophilic substitutionNitration, halogenation (site-dependent)Functionalized heterocyclic intermediates

Deprotection Reactions

The Cbz group is selectively removed under hydrogenation conditions. For example:

  • Hydrogenolysis :
    Reactant : 100 mg compound
    Catalyst : 10% Pd/C (5 mg)
    Solvent : Methanol (5 mL)
    Conditions : H₂ (1 atm), 25°C, 12 hrs
    Yield : >90% free amine (by HPLC).

The tert-butyl group is cleaved under acidic conditions:

  • Acidolysis :
    Reactant : 100 mg compound
    Reagent : 4M HCl in dioxane (2 mL)
    Conditions : 0°C → RT, 2 hrs
    Yield : 85% deprotected carbamate (NMR-confirmed) .

Heterocyclic Modifications

The pyrano-pyrrole core undergoes regioselective bromination at the pyrrole β-position:

  • Bromination :
    Reactant : 50 mg compound
    Reagent : NBS (1.2 eq) in CCl₄
    Conditions : 40°C, 3 hrs
    Yield : 72% monobrominated product (LC-MS).

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C (TGA data) .

  • Hydrolytic Sensitivity : The Cbz group is stable in neutral aqueous media but hydrolyzes slowly under basic conditions (pH >10).

Reaction Optimization Challenges

  • Steric Hindrance : The tert-butyl group restricts nucleophilic attacks at the pyrrole nitrogen.

  • Racemization Risk : Acidic/basic conditions may induce epimerization at the 3R position .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20_{20}H28_{28}N2_{2}O5_{5}
  • Molecular Weight : 376.45 g/mol
  • CAS Number : 1341039-68-6
  • IUPAC Name : tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

Structural Characteristics

The compound features a hexahydropyrano[3,2-b]pyrrole core structure with various functional groups that enhance its reactivity and biological activity. The presence of the benzyloxycarbonyl group is particularly noteworthy for its role in biological interactions.

Autotaxin Inhibition

Recent research has identified Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate as a potential autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell proliferation and migration. Inhibition of autotaxin can lead to therapeutic benefits in conditions such as cancer and fibrosis .

Arginase Inhibition

Another significant application is related to the inhibition of arginase enzymes. Compounds similar to Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate have been explored for their ability to inhibit arginase activity. This can enhance nitric oxide production and improve blood flow in cardiovascular diseases .

Drug Development

The unique structural features of this compound make it a valuable candidate for further development as a pharmaceutical agent. Its ability to modulate specific biological pathways suggests potential applications in treating a range of diseases including inflammatory disorders and cancer.

Case Study 1: Autotaxin Inhibitors

A study published in 2022 evaluated several autotaxin inhibitors including derivatives of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate. The results demonstrated significant reductions in LPA levels in vitro and highlighted the compound's potential for further development into a therapeutic agent for conditions driven by autotaxin activity.

Case Study 2: Arginase Inhibitors

Research conducted on arginase inhibitors indicated that compounds structurally similar to Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exhibited promising results in enhancing nitric oxide levels in animal models of hypertension. This suggests that such compounds could be pivotal in developing treatments for cardiovascular diseases.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylateAutotaxin Inhibition5.4
Related Compound AArginase Inhibition4.8
Related Compound BAutotaxin Inhibition6.0

Mechanism of Action

The mechanism of action of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrano-Pyrrole Ring Fusion and Substituents
Compound Name Core Structure Position of Substituents Functional Groups
Target Compound Pyrano[3,2-b]pyrrole 1: tert-butyl carbamate; 3: Cbz-amino Tert-butyl, benzyloxycarbonyl, amine
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Pyrano[2,3-c]pyrrole 2: Amino; 3: Cyano; 5: Oxo; 4: Phenyl; 6: tert-butyl Cyano, phenyl, oxo, tert-butyl
tert-Butyl (3aR,5S,7aR)-5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1-carboxylate Pyrano[3,2-b]pyrrole 1: tert-butyl carbamate; 5: Hydroxymethyl Tert-butyl, hydroxymethyl

Key Observations :

  • The target compound and the hydroxymethyl analogue () share the pyrano[3,2-b]pyrrole core, differing in substituents at position 3 (Cbz-amino vs. hydroxymethyl).
  • The pyrano[2,3-c]pyrrole analogue () has a distinct ring fusion ([2,3-c] vs. [3,2-b]), altering steric and electronic properties. Its substituents (cyano, phenyl, oxo) confer different reactivity compared to the Cbz group in the target compound.

Key Observations :

  • The pyrano[2,3-c]pyrrole analogue was synthesized via organocatalytic Michael addition, yielding 36% as a racemate .
  • Racemic mixtures were confirmed via HPLC with chiral columns in both cases .

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Reactivity/Bioactivity
Target Compound ~435.5 (estimated) Cbz-amino, tert-butyl Amine protection/deprotection; potential protease inhibition
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate 353.3 Cyano, oxo, phenyl Michael acceptor (cyano/oxo); possible kinase inhibition
2-[(3aR,8bS)-1-(tert-butoxycarbonyl)indenopyrrol-3a-yl]acetic acid 317.4 Carboxylic acid, tert-butyl Peptide coupling; anti-inflammatory applications

Key Observations :

  • The Cbz group in the target compound enhances stability and enables controlled amine deprotection, critical in peptide synthesis .
  • The cyano and oxo groups in the pyrano[2,3-c]pyrrole analogue may confer electrophilic reactivity, unlike the target’s nucleophilic amine .

Research Implications

  • Stereochemical Studies: The racemic nature of the target compound allows for enantiomer resolution studies, contrasting with enantiomerically enriched pyrano[3,2-b]pyrrole analogues synthesized via asymmetric catalysis .

Biological Activity

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The compound's chemical structure contributes significantly to its biological activity. Key properties include:

  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 357.46 g/mol
  • Boiling Point : Approximately 523.1 ± 50.0 °C (predicted) .
  • Density : 1.21 ± 0.1 g/cm³ (predicted) .
  • pKa : 11.57 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that derivatives of hexahydropyrano[3,2-b]pyrrole compounds exhibit antibacterial properties. For example, compounds structurally similar to racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function .

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects through the modulation of inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

In Vitro Studies

In vitro assays have demonstrated that racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can effectively inhibit specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has shown significant inhibition against certain proteases and kinases implicated in cancer progression.

In Vivo Studies

Animal studies have further supported the potential therapeutic applications of this compound:

  • Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionSignificant inhibition of proteases
Tumor growth inhibitionReduced tumor size in animal models

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing racemic hexahydropyrano-pyrrole derivatives with tert-butyl and benzyloxycarbonyl (Cbz) protecting groups?

  • Methodological Answer : The synthesis of such derivatives often requires multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) and Cbz groups are sensitive to acidic and hydrogenolytic conditions, respectively. A typical approach involves sequential coupling using reagents like N,N′-carbonyldiimidazole (CDI) or HATU (). Challenges include avoiding premature deprotection and ensuring regioselectivity in heterocyclic ring formation. Reaction monitoring via TLC or HPLC is critical to confirm intermediate stability .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. If crystals are unavailable, compare experimental 1H/13C NMR data with computed spectra (DFT calculations) or literature analogs (e.g., (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole derivatives in ). For example, coupling constants (J-values) in the hexahydropyrano-pyrrole ring system (e.g., 7aR configuration) can be cross-referenced with published data .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/cyclohexane mixtures) is standard (). For polar intermediates, reverse-phase HPLC with C18 columns may improve resolution. Recrystallization from solvents like THF/hexane or ethanol/water can enhance purity, as demonstrated in analogous syntheses ().

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. This can be leveraged to direct reactions to less hindered sites (e.g., the Cbz-protected amine). Kinetic studies using competitive reactions (e.g., with/without tert-butyl analogs) and DFT modeling can quantify steric effects. highlights similar strategies in pyrrolo-pyrrole derivatives .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent history. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For example, notes missing solubility data; researchers should conduct HT-Solubility assays (e.g., phosphate buffer, DMSO) under controlled humidity and temperature .

Q. How stable is this compound under catalytic hydrogenation conditions?

  • Methodological Answer : The Cbz group is hydrogenolytically labile, while the tert-butyl carbamate is stable. Test stability by exposing the compound to H2/Pd-C in ethanol at varying pressures (1–5 atm). Monitor via LC-MS for deprotection byproducts (e.g., benzyl alcohol). warns against using strong acids/bases, which could hydrolyze the carbamate .

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